4-(Diethoxymethyl)benzaldehyde
Overview
Description
4-(Diethoxymethyl)benzaldehyde, also known as 4-DEMB, is a synthetic compound commonly used in laboratory experiments for its unique properties. 4-DEMB is a derivative of benzaldehyde and is used in a variety of scientific applications, including synthesis, research, and biochemical and physiological studies.
Scientific Research Applications
Solid Phase Organic Synthesis
4-(Diethoxymethyl)benzaldehyde and its derivatives have been investigated for their utility in solid phase organic synthesis. Electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been utilized as linkers for solid-phase organic synthesis. These compounds were transformed into secondary amides through reductive amination, followed by derivatization to yield ureas, sulfonamides, aryl amides, and alkyl amides. The desired products were then cleaved from the support, providing high yields and purity (Swayze, 1997).
Optical Materials
4-(Diethoxymethyl)benzaldehyde derivatives have been used in the synthesis of aluminum and zinc complexes with improved thermal stability and optical properties for potential applications in organic light-emitting diodes (OLEDs). These complexes exhibited blue-green photoluminescence, which is crucial for the development of display and lighting technologies (Barberis & Mikroyannidis, 2006).
Catalysis and Synthesis
4-(Diethoxymethyl)benzaldehyde has been explored in catalysis, particularly in the decarbonylation of aldehydes. The research provided insights into the mechanism of rhodium-catalyzed decarbonylation, highlighting the importance of these aldehydes in synthesizing complex molecules (Fristrup et al., 2008).
Chemical Synthesis
In the context of chemical synthesis, one study demonstrated the use of (diethoxymethyl)benzaldehyde as a starting material for synthesizing Terpyridinebenzaldehyde isomers. This research showcased an environmentally friendly one-pot synthesis approach, offering a simple and efficient method for obtaining these compounds with potential applications in coordination chemistry and materials science (Jouaiti, 2021).
Photocatalysis
Another study focused on modifying graphitic carbon nitride for the selective synthesis of benzaldehyde from benzyl alcohol, highlighting the potential of 4-(Diethoxymethyl)benzaldehyde and its derivatives in photocatalytic applications. This research demonstrates the role of metal-free catalysts in green chemistry, emphasizing the importance of sustainable and environmentally friendly chemical processes (Lima et al., 2017).
properties
IUPAC Name |
4-(diethoxymethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-9,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMXMFARWHNJDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344331 | |
Record name | 4-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethoxymethyl)benzaldehyde | |
CAS RN |
81172-89-6 | |
Record name | 4-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Diethoxymethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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